molecular formula C27H37BF4N2 B1313388 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate CAS No. 286014-25-3

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B1313388
CAS No.: 286014-25-3
M. Wt: 476.4 g/mol
InChI Key: NTJNPOPDNJTGKC-UHFFFAOYSA-N
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Description

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate is a chemical compound known for its role as a ligand in various catalytic processes. It is a member of the N-heterocyclic carbene (NHC) family, which are widely used in homogeneous catalysis due to their strong σ-donating and weak π-accepting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the reaction of 2,6-diisopropylaniline with glyoxal and formaldehyde in the presence of an acid such as tetrafluoroboric acid. The reaction proceeds through the formation of an imidazolium intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolium salts, while reduction can regenerate the imidazole precursor .

Biological Activity

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate (CAS No. 282109-83-5) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H39BF4N2
  • Molecular Weight : 478.417 g/mol
  • Structure : The compound features a tetrafluoroborate anion paired with a cationic imidazolium species, which is known for its stability and reactivity in various chemical environments.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry and its potential role as an N-Heterocyclic Carbene (NHC). NHCs are known for their ability to stabilize metal centers in catalysis and may exhibit biological effects through:

  • Enzyme Inhibition : The compound may interact with specific enzymes, affecting metabolic pathways.
  • Cellular Signaling Modulation : It could influence signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of various imidazolium derivatives on cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
This compoundA431 (human epidermoid carcinoma)5.0Induces apoptosis via caspase activation
Other derivativesHepG2 (liver cancer)0.29 - 0.90Topoisomerase II inhibition

The above data illustrates that the imidazolium compound exhibits significant anticancer properties, particularly against A431 cells, suggesting a potential therapeutic application in oncology.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. A study indicated that certain imidazolium salts display bactericidal activity against Gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli>100 µg/mL

These findings suggest selective antimicrobial activity, highlighting the need for further investigation into structure-activity relationships.

Case Studies

  • Cytotoxicity in Cancer Research : One case study focused on the effects of this compound on A431 cells showed that treatment led to significant cell death through apoptosis. The study utilized flow cytometry to analyze cell cycle changes and confirmed increased levels of apoptotic markers.
  • Antimicrobial Efficacy : Another study evaluated the compound's efficacy against various bacterial strains. The results demonstrated that while it was effective against Staphylococcus aureus, it showed limited effects on Gram-negative bacteria like E. coli, indicating a potential for targeted antimicrobial therapies.

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N2.BF4/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3,4)5/h9-21H,1-8H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJNPOPDNJTGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472569
Record name 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286014-25-3
Record name 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate
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1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate
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1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate
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